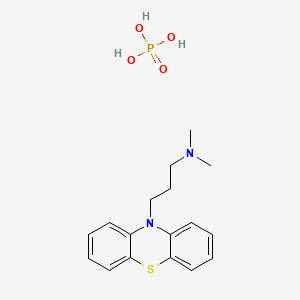

Promazine phosphate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

15421-37-1 |

|---|---|

Molecular Formula |

C17H23N2O4PS |

Molecular Weight |

382.414281 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modification Research

Established Synthetic Routes for Promazine (B1679182) and its Phosphate (B84403) Salt

The synthesis of promazine, a notable phenothiazine (B1677639) derivative, is well-documented in chemical literature. A primary and historically significant method for preparing the promazine base involves the alkylation of phenothiazine. gpatindia.com This reaction is typically performed by treating phenothiazine with 3-dimethylaminopropyl chloride in the presence of a strong base, such as sodium amide, in a suitable solvent like toluene. gpatindia.com The sodium amide facilitates the deprotonation of the phenothiazine, forming a nucleophilic anion that subsequently reacts with the alkyl halide to yield promazine.

An alternative established route involves the initial synthesis of phenothiazine by reacting diphenylamine (B1679370) with sulfur. slideshare.net The resulting phenothiazine is then alkylated with 3-dimethylaminopropylchloride to produce promazine. slideshare.net More recent advancements have explored microwave-assisted synthesis as a more efficient alternative to traditional heating methods. rsc.org

The phosphate salt of promazine, which enhances its water solubility for pharmaceutical applications, is formed by reacting the promazine base with phosphoric acid. ontosight.aiontosight.ailongdom.org This acid-base reaction leads to the formation of promazine phosphate, a more stable and bioavailable form of the compound. ontosight.ai

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product |

| Phenothiazine | 3-Dimethylaminopropyl chloride | Sodium amide, Toluene | Promazine |

| Diphenylamine | Sulfur | Heat | Phenothiazine |

| Promazine | Phosphoric Acid | - | This compound |

Synthesis and Characterization of Novel Promazine Derivatives for Mechanistic Studies

To investigate the mechanisms of action and explore new therapeutic possibilities, researchers have synthesized and characterized a variety of novel promazine derivatives. These modifications often focus on the phenothiazine ring system or the alkyl side chain to understand structure-activity relationships. mdpi.com For example, introducing substituents at the 2-position of the phenothiazine ring, such as a trifluoromethyl group, has been shown to influence the compound's potency. gpatindia.com

The synthesis of these derivatives often starts with a modified phenothiazine core, which is then subjected to alkylation. mdpi.com Another approach involves modifying the side chain, for instance, by creating a promazine derivative that is less likely to cross the blood-brain barrier while retaining its desired antimicrobial properties. researchgate.netnih.govfrontiersin.org

The characterization of these new compounds is crucial and relies on a suite of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is used to elucidate the chemical structure, while mass spectrometry helps to confirm the molecular weight. acs.org Infrared (IR) spectroscopy is also employed to identify key functional groups within the newly synthesized molecules. acgpubs.org

Chemoinformatics and Computational Design in Analog Development

Molecular Modeling and Virtual Screening for Structural Exploration

Chemoinformatics and computational design have emerged as powerful tools in the development of promazine analogs. nih.govmdpi.com Molecular modeling allows for the 3D visualization of promazine and its derivatives, offering insights into their spatial arrangement and potential interactions with biological targets. researchgate.net

Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. researchgate.netresearchgate.netnih.gov In the context of promazine, this involves docking studies where virtual analogs are fitted into the binding site of a target protein to predict their binding affinity. researchgate.netnih.gov This approach helps to prioritize which novel derivatives are most promising for synthesis and further testing, thereby accelerating the drug discovery process. ingentaconnect.com

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are employed to gain a deeper understanding of the electronic properties of promazine and its derivatives. annualreviews.org Methods such as Density Functional Theory (DFT) can be used to calculate various molecular descriptors, including electron density distribution, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.govnih.gov

These electronic properties are critical for understanding the molecule's reactivity and its ability to engage in intermolecular interactions, which are fundamental to its biological activity. nih.govmdpi.com By correlating these calculated properties with experimental data, researchers can develop Quantitative Structure-Activity Relationship (QSAR) models. These models can then be used to predict the activity of new, unsynthesized promazine analogs, guiding the design of more effective compounds for mechanistic studies. mdpi.com

Advanced Analytical Methodologies for Promazine Phosphate in Research

Spectroscopic Techniques for Quantitative Analysis in Research Matrices

Spectroscopic methods are fundamental in the quantitative analysis of pharmaceutical compounds, offering rapid and sensitive detection. For promazine (B1679182) phosphate (B84403), several spectroscopic techniques have been developed and optimized for its determination in various research contexts.

Ultraviolet-Visible Spectrophotometry for Solution-Phase Studies

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the quantitative estimation of promazine in solution. This method is based on the principle that the molecule absorbs light in the UV-Vis region of the electromagnetic spectrum. A method for the quantitative estimation of Promazine HCl in phosphate buffer saline (pH 7.4) has been developed, utilizing its maximum absorbance at a wavelength of 251 nm. researchgate.netresearchgate.net This approach is valuable for in vitro studies, such as estimating the amount of promazine that has penetrated and dissolved in simulated biological fluids. researchgate.netresearchgate.net The results from this method have been statistically validated and confirmed through recovery studies. researchgate.net Another study describes a simple, rapid, and cost-effective UV spectrophotometric method for determining promazine HCl in various samples, including pharmaceutical preparations and industrial wastewater. samipubco.comechemcom.com This method demonstrated a maximum absorbance at 248 nm in distilled water and follows Beer-Lambert law in the concentration range of 0.5-15 µg/mL. samipubco.comechemcom.com

Further research has explored the development of visible spectrophotometric methods based on oxidative coupling reactions. One such method involves the oxidation of promazine hydrochloride with sodium hypochlorite (B82951) in a sulfuric acid medium, which forms a pinkish-red product with a maximum absorption at 518 nm. globalscientificjournal.comresearchgate.net This method was found to be linear over a concentration range of 2-28 µg/ml. globalscientificjournal.comresearchgate.net Another approach utilized the oxidation of promazine by N-chlorosuccinimide in a hydrochloric acid medium, resulting in a red-colored species with maximum absorption between 516.5-534.5 nm. globalscientificjournal.com

Table 1: UV-Vis Spectrophotometric Methods for Promazine Analysis

| Method | Matrix | λmax (nm) | Linear Range (µg/mL) | Molar Absorptivity (L·mol⁻¹·cm⁻¹) |

|---|---|---|---|---|

| Direct UV Spectrophotometry | Phosphate Buffer Saline (pH 7.4) | 251 | 0.125-12 | Not Reported |

| Direct UV Spectrophotometry | Distilled Water | 248 | 0.5-15 | 2.8 x 10⁴ samipubco.comechemcom.com |

| Oxidative Coupling (Sodium Hypochlorite) | Sulfuric Acid Medium | 518 | 2-28 | 0.978 x 10⁴ globalscientificjournal.comresearchgate.net |

| Oxidative Coupling (Potassium Dichromate) | Acid Solution | 440 | 1-18 | Not Reported |

| Oxidative Coupling (P-Chloroaniline) | Not Specified | 603 | 7-40 ppm | 1.861 x 10³ |

This table summarizes key parameters from different UV-Vis spectrophotometric methods developed for the quantitative analysis of promazine.

Turbidimetric Determination Methods for Precipitation Research

Turbidimetry offers a simple and effective method for the determination of promazine through the measurement of turbidity resulting from a precipitation reaction. A notable research application involves the reaction of promazine hydrochloride with sodium tungstate (B81510) in an acidic medium to form a white precipitate. jocpr.comjocpr.com This ion-pair complex formation allows for the quantitative determination of promazine. jocpr.comjocpr.com

The development of this turbidimetric method involved the optimization of several experimental parameters, including reagent concentration and the effect of the acidic medium. jocpr.com For instance, the turbidity values for promazine were found to increase with an increasing concentration of hydrochloric acid up to 10 mmol/L. jocpr.com The method demonstrated a linear range for promazine hydrochloride between 0.03 and 2.0 mmol/L, with a correlation coefficient of 0.9985. jocpr.comjocpr.com The limit of detection was determined to be 1x10⁻⁵ mol/L. jocpr.comjocpr.com This method has been successfully applied to the determination of the drug in pharmaceutical preparations. jocpr.comjocpr.com

Table 2: Key Findings in Turbidimetric Determination of Promazine HCl

| Parameter | Finding | Reference |

|---|---|---|

| Precipitating Reagent | Sodium Tungstate | jocpr.comjocpr.com |

| Medium | Acidic (HCl) | jocpr.com |

| Linear Range | 0.03-2.0 mmol/L | jocpr.comjocpr.com |

| Correlation Coefficient | 0.9985 | jocpr.comjocpr.com |

| Limit of Detection | 1x10⁻⁵ mol/L | jocpr.comjocpr.com |

| Repeatability (RSD%) | < 2.5% | jocpr.comjocpr.com |

This table highlights the significant parameters and results from a study on the turbidimetric determination of promazine hydrochloride.

Molecular Absorption Spectrophotometry for Trace Detection

Molecular absorption spectrophotometry provides a sensitive approach for the trace detection of promazine. One method is based on the oxidation of promazine hydrochloride by potassium dichromate in an acidic solution, which produces an intense yellow, soluble product. researchgate.net The subsequent measurement of the oxidant's absorption via UV-Vis spectrophotometry at a maximum wavelength of 440 nm allows for the determination of promazine. researchgate.net

This method demonstrated a linear relationship according to Beer's law over a concentration range of 1-18 µg/mL. researchgate.netindexcopernicus.com The relative standard deviation (RSD) for this method was reported as 1.37% for tablets and 1.45% for injections, indicating good precision. researchgate.netindexcopernicus.com Another sensitive spectrophotometric method for determining trace amounts of promazine involves the formation of an ion-pair complex with methyl blue dye in an acidic medium, resulting in a colored product with maximum absorption at 480 nm. globalscientificjournal.com These methods are particularly useful for quantifying low levels of promazine in various samples.

Chromatographic and Mass Spectrometric Approaches

Chromatographic techniques, particularly when coupled with mass spectrometry, offer high specificity and sensitivity for the analysis of complex mixtures, making them invaluable for preclinical and biotransformation studies of promazine phosphate.

Ultra-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UPLC-MS/MS) for Biotransformation Analysis

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for studying drug metabolism and biotransformation due to its high sensitivity and selectivity. ijper.org A UPLC-MS/MS method was developed and validated for the determination of promazine and its metabolites, promethazine (B1679618) sulfoxide (B87167) (PMZSO) and monodesmethyl-promethazine (Nor1PMZ), in swine tissues. nih.govresearchgate.netmdpi.com

In this method, samples were extracted and purified before analysis on a Waters Symmetry C18 column. nih.govresearchgate.netmdpi.com The mobile phase consisted of 0.1% formic acid in water and acetonitrile. nih.govresearchgate.netmdpi.com Detection was performed using positive ion electrospray ionization (ESI+) with multiple reaction monitoring (MRM). nih.govresearchgate.netmdpi.com The method demonstrated good linearity, with correlation coefficients greater than 0.99, and high sensitivity, with limits of detection as low as 0.05 µg/kg for promazine and its sulfoxide metabolite in several tissue types. nih.govresearchgate.netmdpi.com Such methods are crucial for understanding the metabolic fate of promazine in biological systems. ijper.org

Table 4: UPLC-MS/MS Method for Promazine and its Metabolites in Swine Tissue

| Analyte | Linearity Range (µg/kg) | LOD (µg/kg) - Muscle, Liver, Kidney | LOQ (µg/kg) - Muscle, Liver, Kidney |

|---|---|---|---|

| Promethazine (PMZ) | 0.1 - 50 | 0.05 | 0.1 |

| Promethazine Sulfoxide (PMZSO) | 0.1 - 50 | 0.05 | 0.1 |

| Monodesmethyl-promethazine (Nor1PMZ) | 0.5 - 50 | 0.1 | 0.5 |

This table presents the validated parameters for the UPLC-MS/MS analysis of promazine and its key metabolites, demonstrating the method's sensitivity and quantitative range in complex biological matrices. nih.govresearchgate.netmdpi.com

High-Performance Affinity Chromatography (HPAC) for Biomolecular Binding Studies

High-Performance Affinity Chromatography (HPAC) is a powerful analytical technique used to investigate the interactions between drugs and biological macromolecules, such as serum proteins. nih.govnih.govresearchgate.net This method utilizes a stationary phase where a biologically relevant molecule, the affinity ligand, is immobilized. nih.gov The retention of an analyte is based on its specific and reversible binding to this ligand. nih.gov HPAC offers significant advantages, including high precision, speed, and the ability to be automated, making it highly suitable for analytical applications in pharmaceutical and biological research. nih.govresearchgate.net

In the context of promazine, HPAC has been instrumental in studying its binding to human serum albumin (HSA), the most abundant plasma protein. nih.govbrad.ac.uk These studies are crucial as the binding of drugs to plasma proteins influences their distribution, metabolism, and efficacy. brad.ac.uk Two primary approaches are used in HPAC for binding studies: zonal elution and frontal analysis. nih.govresearchgate.net In zonal elution, a small amount of the analyte is injected into the column, and its retention time is directly related to its binding affinity. nih.govresearchgate.net Frontal analysis involves the continuous infusion of the analyte until the column is saturated, which allows for the determination of binding constants and the number of binding sites. researchgate.netmdpi.com

Research on promazine and its metabolites, N-desmethylpromethazine (DMPMZ) and promethazine sulphoxide (PMZSO), using HPAC with an immobilized HSA column has revealed significant binding affinities. nih.govresearchgate.net These studies, often conducted using a potassium phosphate buffer to mimic physiological conditions, have shown that promazine and its metabolites have a high percentage of binding to HSA, often exceeding 80%. nih.govresearchgate.net Displacement experiments, where a known site-specific probe is introduced, have further elucidated that these compounds can bind to multiple sites on the HSA molecule. nih.govresearchgate.net

| Compound | Binding Affinity to HSA (%b) | Binding Sites Investigated | Primary HPAC Method |

|---|---|---|---|

| Promazine (PMZ) | >80% | Site I and Site II | Zonal Elution |

| N-desmethylpromethazine (DMPMZ) | >80% | Site I and Site II | Zonal Elution |

| Promethazine sulphoxide (PMZSO) | >80% | Site I and Site II | Zonal Elution |

Electrochemical Detection Methods in Analytical Research

Electrochemical methods offer sensitive and selective platforms for the detection and quantification of pharmaceutical compounds like this compound. These techniques are based on measuring the electrical signals produced during an electrochemical reaction involving the analyte.

Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. For promazine, these electrodes are typically based on a PVC matrix membrane containing an ion-pair complex of the promazinium cation with a suitable counter-ion, such as tetraphenylborate (B1193919) or phosphotungstic acid. researchgate.netijiet.com

The construction of these electrodes involves incorporating an ionophore into a plasticized PVC membrane. researchgate.netanjs.edu.iq The electrode exhibits a potential difference that is logarithmically proportional to the concentration of the promazinium ion in the sample. Research has demonstrated that these electrodes show a Nernstian or near-Nernstian response over a wide concentration range, typically from 1 × 10⁻⁵ M to 1 × 10⁻² M. researchgate.net They are characterized by low detection limits, good stability, and a relatively fast response time. researchgate.netjournalcra.comnih.gov The selectivity of these electrodes against common inorganic and organic cations is a critical performance characteristic, and studies have shown negligible interference from many common ions. researchgate.net

| Ion-Pair/Ionophore | Linear Range (M) | Slope (mV/decade) | Detection Limit (M) | Reference |

|---|---|---|---|---|

| Promazinium-tetraphenylborate | 1 × 10⁻⁵ - 1 × 10⁻² | Nernstian | ~2 × 10⁻⁵ | researchgate.netnih.gov |

| Promethazine-Molybdophosphoric acid | 1 × 10⁻⁵ - 1 × 10⁻¹ | 57.27 | 6 × 10⁻⁶ | anjs.edu.iq |

| Promethazine-phosphotungstic acid | 1 × 10⁻⁴ - 1 × 10⁻¹ | 40 - 56 | 2 × 10⁻⁵ | tubitak.gov.tr |

Voltammetric and amperometric methods are based on the oxidation or reduction of an electroactive compound at an electrode surface when a potential is applied. Promazine, being an electroactive molecule, can be readily determined using these techniques. tubitak.gov.trelectrochemsci.org The electrochemical oxidation of promazine has been studied on various electrode materials, including platinum, glassy carbon, and modified electrodes. tubitak.gov.trelectrochemsci.org

The use of modified electrodes, such as those incorporating multi-walled carbon nanotubes (MWCNTs) or reduced graphene oxide, has been shown to significantly enhance the sensitivity and lower the detection limit for promazine. electrochemsci.orgsums.ac.irrsc.org These nanomaterials increase the electrode's surface area and catalytic activity, leading to a more pronounced electrochemical signal. electrochemsci.orgsums.ac.ir For instance, a multi-walled carbon nanotube-paste electrode demonstrated electrocatalytic activity towards the anodic oxidation of promethazine, resulting in a marked enhancement in the current response. sums.ac.ir Similarly, an electrochemical sensor based on a nanocomposite of a zinc(II) phthalocyanine (B1677752) derivative and MWCNTs exhibited outstanding sensitivity and a very low detection limit for promazine. rsc.org

Differential pulse voltammetry (DPV) and cyclic voltammetry (CV) are common techniques employed in these studies. tubitak.gov.trsums.ac.ir The peak current generated in these methods is proportional to the concentration of promazine, allowing for its quantification. jst.go.jpresearchgate.net

| Electrode Type | Technique | Linear Range | Detection Limit | Reference |

|---|---|---|---|---|

| Platinum and Glassy Carbon Electrodes | Linear Sweep and Cyclic Voltammetry | Not specified | Not specified | tubitak.gov.tr |

| Multiwall Carbon Nanotube-Paste Electrode | Cyclic and Differential Pulse Voltammetry | Not specified | 0.025 µmol L⁻¹ | sums.ac.ir |

| MWCNT-coated Gold Electrode | Voltammetry | 5.0×10⁻⁸ - 1.0×10⁻⁵ M | 1.0×10⁻⁸ M | electrochemsci.orgresearchgate.net |

| Reduced Graphene Oxide Modified Electrode | Amperometry | 1.99 x 10⁻⁶ - 1.03 x 10⁻³ mol L⁻¹ | 1.99 x 10⁻⁷ mol L⁻¹ | researchgate.net |

| Zinc(II) phthalocyanine/MWCNT composite | Electrochemical Sensor | 0.05–635 μM | 0.0125 nM | rsc.org |

Ion-Selective Electrodes for Compound Quantification

Chemiluminescence-Based Assays for Detection

Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. Assays based on this principle are known for their high sensitivity and wide dynamic range. researchgate.netnih.govgoogle.com Several CL systems have been developed for the determination of promazine.

One common approach involves the sensitization of a CL reaction. For example, the weak chemiluminescence produced in the reaction of tris(1,10-phenanthroline)ruthenium(II) [Ru(phen)₃²⁺] with an oxidizing agent like cerium(IV) in an acidic medium is significantly enhanced in the presence of promazine. researchgate.net The intensity of the emitted light is directly proportional to the concentration of promazine over a certain range. This method has been successfully applied to determine promazine in pharmaceutical formulations and biological samples like human serum. researchgate.net

Another system utilizes the CL reaction of luminol (B1675438) with an oxidant, such as potassium ferricyanide, where the presence of phenothiazines like promazine enhances the light emission. capes.gov.br Flow injection analysis (FIA) is often coupled with CL detection to enable rapid and automated measurements. researchgate.net These methods are characterized by low detection limits and high sample throughput. researchgate.netcapes.gov.br

| Chemiluminescence System | Linear Range | Detection Limit | Reference |

|---|---|---|---|

| Ru(phen)₃²⁺ - Ce(IV) | 0.020-0.32 and 0.32-32 µg/mL | 0.012 µg/mL | researchgate.net |

| Ru(bipy)₃²⁺ - Ce(IV) | 0.4-30.0 µg/mL | 0.1 µg/mL | nih.govresearchgate.net |

| Luminol - Potassium Ferricyanide | Not specified | 80 ng/mL | capes.gov.br |

| Acidic Permanganate | 1.558x10⁻⁵ - 1.8697x10⁻³ mol l⁻¹ | Not specified | nih.gov |

Molecular and Cellular Mechanisms of Action in Preclinical Models

Receptor Binding and Antagonism Profiling (In Vitro)

Promazine (B1679182) exhibits a broad receptor binding profile, acting as an antagonist at various dopamine (B1211576), serotonin (B10506), muscarinic cholinergic, alpha-adrenergic, and histamine (B1213489) receptors. drugbank.comnih.govselleckchem.com This multi-receptor antagonism is central to its pharmacological effects.

| Receptor Subtype | Binding Affinity (Ki) in nM | Pharmacological Action |

|---|---|---|

| Dopamine D1 | Data not available | Antagonist |

| Dopamine D2 | 160 drugbank.com | Antagonist |

| Dopamine D4 | Data not available | Antagonist |

| Receptor Subtype | Binding Affinity (Ki) in nM | Pharmacological Action |

|---|---|---|

| Serotonin 5-HT2A | Data not available (Promethazine Ki = 19 wikipedia.orgguidetopharmacology.org) | Antagonist |

| Serotonin 5-HT2C | Data not available (Promethazine Ki = 6.48 wikipedia.orgguidetopharmacology.org) | Antagonist |

Promazine functions as an antagonist across all five subtypes of muscarinic cholinergic receptors (M1-M5). drugbank.comnih.govmdpi.comnih.govwikipedia.org This anticholinergic activity is a significant component of its pharmacological profile. Specific Ki values for promazine at each of the individual muscarinic receptor subtypes are not extensively documented. However, for the analogous compound promethazine (B1679618), the binding affinities have been reported as follows: M1 (Ki = 3.32 nM), M2 (Ki = 12 nM), M3 (Ki = 4.15 nM), M4 (Ki = 1.06 nM), and M5 (Ki = 3.31 nM). wikipedia.org

| Receptor Subtype | Binding Affinity (Ki) in nM | Pharmacological Action |

|---|---|---|

| Muscarinic M1 | Data not available (Promethazine Ki = 3.32 wikipedia.org) | Antagonist |

| Muscarinic M2 | Data not available (Promethazine Ki = 12 wikipedia.org) | Antagonist |

| Muscarinic M3 | Data not available (Promethazine Ki = 4.15 wikipedia.org) | Antagonist |

| Muscarinic M4 | Data not available (Promethazine Ki = 1.06 wikipedia.org) | Antagonist |

| Muscarinic M5 | Data not available (Promethazine Ki = 3.31 wikipedia.org) | Antagonist |

Promazine also demonstrates antagonism at alpha-1-adrenergic and histamine H1 receptors. drugbank.comnih.gov The blockade of these receptors contributes to some of the sedative and cardiovascular effects observed with phenothiazine (B1677639) antipsychotics. The related compound promethazine is a potent H1 receptor antagonist with a Ki value of 1.4 nM. wikipedia.org

| Receptor | Binding Affinity (Ki) in nM | Pharmacological Action |

|---|---|---|

| Alpha-1 Adrenergic | Data not available | Antagonist |

| Histamine H1 | Data not available (Promethazine Ki = 1.4 wikipedia.org) | Antagonist |

Muscarinic Cholinergic Receptor Interactions (M1-M5)

Enzyme Modulation and Metabolic Pathway Interactions (In Vitro / Preclinical)

Promazine interacts with the cytochrome P450 (CYP) enzyme system, both as a substrate and as an inhibitor of certain isoforms. These interactions are critical for understanding its metabolism and potential for drug-drug interactions.

In vitro studies have identified that the metabolism of promazine is primarily carried out by several CYP isoforms. The main metabolic pathways are 5-sulphoxidation and N-demethylation. nih.gov For 5-sulphoxidation, CYP1A2 and CYP3A4 are the principal enzymes involved. nih.govtandfonline.com N-demethylation is predominantly catalyzed by CYP1A2 and CYP2C19. nih.gov

Promazine also exhibits inhibitory effects on various CYP isoforms. In studies using rat liver microsomes, promazine was found to inhibit caffeine (B1668208) oxidation, a marker for CYP1A2 and CYP3A activity, with Ki values of 21.8 µM (for 1-N-demethylation), 25.4 µM (for 3-N-demethylation), and 58.2 µM (for 8-hydroxylation). nih.govif-pan.krakow.pl Furthermore, promazine has been shown to inhibit CYP2D6 and CYP2C9 in human liver microsomes. researchgate.netnih.gov An unspecified weak CYP inhibition with a Ki of 8.273 µM has also been reported. ncats.io

| CYP Isoform | Inhibitory Potency (Ki) | Metabolism Role |

|---|---|---|

| CYP1A2 | 21.8 µM (caffeine 1-N-demethylation, rat) nih.govif-pan.krakow.pl, 25.4 µM (caffeine 3-N-demethylation, rat) nih.govif-pan.krakow.pl | Major (5-sulphoxidation, N-demethylation) nih.govtandfonline.com |

| CYP2C9 | Inhibits researchgate.netnih.gov | Minor (5-sulphoxidation) nih.gov |

| CYP2C19 | Data not available | Major (N-demethylation) nih.gov |

| CYP2D6 | Inhibits researchgate.netnih.gov | Negligible nih.gov |

| CYP3A4 | 58.2 µM (caffeine 8-hydroxylation, rat) nih.govif-pan.krakow.pl | Major (5-sulphoxidation) nih.govtandfonline.com |

Prolyl Oligopeptidase (EC 3.4.21.26) Inhibition Mechanisms

Promazine is recognized as an inhibitor of prolyl oligopeptidase (POP), a serine peptidase that cleaves small peptides on the C-terminal side of proline residues. nih.govebi.ac.ukebi.ac.uk POP is implicated in the regulation of neuroactive peptides and has been linked to learning, memory, and various psychiatric disorders. ebi.ac.uknih.gov The enzyme's activity is thought to influence these conditions by cleaving neuropeptides or through the phosphatidylinositol second messenger system. ebi.ac.uk

While promazine is classified as a POP inhibitor, the precise molecular mechanisms and the identity of the specific physiological substrate peptides it affects remain areas of ongoing investigation. nih.govnih.gov Research suggests that the therapeutic effects of POP inhibitors may serve a modulatory role in the interaction of POP with other proteins. nih.gov Studies on psychotropic drugs, including phenothiazines like promazine, have been conducted to measure their effects on POP activity in brain homogenates, highlighting the interest in this enzymatic interaction for understanding their neuroleptic effects. ebi.ac.uk

Molecular Interactions with Macromolecules and Cellular Components

KRAS Protein Binding and Conformational Stabilization

Nuclear Magnetic Resonance (NMR) studies have demonstrated that promazine binds to the guanosine (B1672433) diphosphate (B83284) (GDP)-bound form of the KRAS protein. nih.govresearchgate.net This interaction is not limited to the wild-type protein; promazine also binds to the oncogenic mutant GDP-KRAS(G12D) and the wild-type GppNHp-KRAS, which mimics the GTP-bound state. nih.govresearchgate.net

The binding mechanism involves the association of the tricyclic phenothiazine ring of promazine with a hydrophobic pocket known as p1. nih.govresearchgate.net This pocket is situated between the central β-sheet and the Switch II region of the KRAS protein. nih.gov The binding of promazine to this site appears to stabilize helix 2 in a conformation similar to that observed when other small molecules bind to KRAS. nih.gov The affinity of this binding is influenced by substitutions on the phenothiazine ring, particularly at the C-2 position. nih.govresearchgate.net This interaction with KRAS may alter its normal signaling pathways and the phenothiazine ring is considered a potential scaffold for developing new modulators of KRAS activity. nih.gov Research on similar phenothiazine compounds, like prochlorperazine, suggests that binding to the GTP-binding pocket can stabilize the inactive, GDP-bound conformation of KRAS mutants. researchgate.net

Table 1: Promazine and KRAS Protein Interaction Details

| Parameter | Description | Finding | Citation |

|---|---|---|---|

| Binding Target | The specific form of the KRAS protein that promazine interacts with. | Binds to GDP-KRAS, oncogenic GDP-KRAS(G12D), and GppNHp-KRAS. | nih.govresearchgate.net |

| Binding Site | The location on the KRAS protein where promazine binds. | Associates with the hydrophobic pocket p1, bordered by the central β-sheet and Switch II. | nih.gov |

| Conformational Effect | The structural change induced in KRAS upon promazine binding. | Appears to stabilize helix 2. | nih.gov |

| Dissociation Constant (Kd) | A measure of the binding affinity between promazine and GDP-KRAS. | The average Kd for residues in pocket p1 is 1.8 ± 0.2 mM. | researchgate.net |

Human Serum Albumin Binding Dynamics and Enantioselectivity

Promazine exhibits a notable binding affinity for Human Serum Albumin (HSA), the primary transport protein in blood plasma. scilit.comdntb.gov.ua Studies using techniques such as high-performance affinity chromatography and fluorescence spectroscopy have investigated these interactions. scilit.comresearchgate.net

Displacement experiments with site-specific probes have revealed that promazine binds to both of the main drug-binding sites on HSA, known as Site I (in subdomain IIA) and Site II. scilit.comnih.gov The binding is a spontaneous reaction driven primarily by hydrogen bonds and hydrophobic interactions. researchgate.net While promazine itself is achiral, studies exploring the binding of its chiral metabolites have shown that the binding to HSA is not enantioselective. scilit.comdntb.gov.ua The formation of a promazine-HSA complex occurs via a static quenching mechanism. researchgate.net

Table 2: Characteristics of Promazine Binding to Human Serum Albumin (HSA)

| Parameter | Finding | Method | Citation |

|---|---|---|---|

| Binding Affinity | Exhibits notable binding affinity with >80% bound. | High-Performance Affinity Chromatography (HPAC) | scilit.comdntb.gov.ua |

| Binding Sites | Binds to both Site I and Site II on HSA. | Displacement experiments with warfarin (B611796) and (S)-ibuprofen | scilit.comnih.gov |

| Binding Forces | Primarily hydrogen bonds and hydrophobic interactions. | Spectroscopic and Molecular Modeling | researchgate.net |

| Quenching Mechanism | Static quenching due to complex formation. | Fluorescence Spectroscopy | researchgate.net |

| Enantioselectivity | Binding of metabolites is not enantioselective. | HPAC, Molecular Docking | scilit.comdntb.gov.ua |

Photosensitized Cross-linking of Lens Proteins (In Vitro)

Promazine acts as a photosensitizer, meaning it can induce chemical reactions upon exposure to light. arvojournals.org In the presence of near-ultraviolet (UV) light and oxygen, promazine can induce the cross-linking of crystallins, the primary proteins found in the eye's lens. nih.govosti.gov This photopolymerization has been demonstrated in vitro with bovine lens proteins. nih.govosti.gov

The mechanism is believed to involve the formation of promazine cation radicals as the causative agent of the cross-linking, rather than hydroxyl radicals. nih.govosti.gov This process leads to a notable destruction of histidine residues within the lens proteins. arvojournals.org The photodynamic effect is attributed, at least in part, to a Type II mechanism involving singlet oxygen, as the effects are diminished in the presence of singlet oxygen quenchers. arvojournals.org These findings are relevant to understanding the potential for drug-induced cataract formation. arvojournals.orgnih.gov

Table 3: In Vitro Photosensitization Effects of Promazine on Lens Proteins

| Effect | Condition | Proposed Mechanism | Citation |

|---|---|---|---|

| Protein Cross-linking | Irradiation with near-UV light in the presence of O₂. | Mediated by promazine cation radicals. | nih.govosti.gov |

| Amino Acid Damage | Irradiation with near-UV light. | Destruction of histidine residues. | arvojournals.org |

| Photodynamic Action | Presence of photosensitizer (promazine) and light. | Involves a Type II mechanism (singlet oxygen). | arvojournals.org |

Interactions with Phospholipid Monomolecular Layers and Biomimetic Membranes

Promazine interacts with phospholipid monolayers, which serve as a model for biological membranes. acs.orgresearchgate.net The nature of this interaction is heavily dependent on the pH of the surrounding environment due to promazine's pKa of 9.3. acs.org At a pH below its pKa, promazine is protonated and positively charged. acs.org

In this charged state, promazine can become electrostatically trapped at the surface of negatively charged phospholipid monolayers, such as those made of dipalmitoylphosphatidic acid (dpPA). nih.gov This trapping can impair the drug's penetration into the monolayer and reduce monolayer deformation. nih.gov With zwitterionic (neutrally charged) phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC), the interactions are less pronounced. researchgate.net The incorporation of promazine into phospholipid monolayers can alter their physical properties, such as surface pressure and dipole moment, indicating a significant interaction with these biomimetic membranes. researchgate.net

Table 4: Promazine Interaction with Phospholipid Monolayers

| Phospholipid Type | Key Finding | Condition | Citation |

|---|---|---|---|

| Negatively Charged (e.g., dpPA) | Protonated promazine becomes electrostatically trapped at the surface, impairing penetration. | Low pH (drug is positively charged) | nih.gov |

| Zwitterionic (e.g., DPPC) | Changes in monolayer behavior are less significant. | - | researchgate.net |

| General | Incorporation of promazine alters surface pressure and dipole moment of the monolayer. | - | researchgate.net |

Modulation of Efflux Pump Activity in Cellular Models

Phenothiazines, including promazine, are known to modulate the activity of bacterial efflux pumps, which are proteins that expel antimicrobial agents from the cell and are a key mechanism of antibiotic resistance. acs.orgnih.gov These drugs can inhibit efflux pumps like the NorA protein in Staphylococcus aureus. mdpi.com This inhibition blocks the expulsion of antibiotics and other substrates, such as ethidium (B1194527) bromide, from the cell. mdpi.com

The mechanism of action is thought to involve the disruption of the proton motive force across the bacterial membrane, which powers many efflux pumps. iiarjournals.org Phenothiazines may also damage the bacterial membrane directly due to their amphiphilic nature. acs.org Furthermore, there is evidence that calcium ions play a role in modulating efflux pump activity, and phenothiazines are known to bind to Ca²⁺-binding proteins and affect Ca²⁺-related cellular processes. frontiersin.org By inhibiting efflux pumps, promazine can act synergistically with antibiotics, potentially revitalizing their effectiveness against resistant bacterial strains. acs.orgiiarjournals.org

Cellular Effects (In Vitro)

Promazine, a phenothiazine derivative, has been the subject of in vitro studies to elucidate its effects at the cellular level. Research, particularly in preclinical models, has revealed significant impacts on both the physical characteristics of cells and the function of their essential organelles. These investigations often utilize various cell types, including fungal and mammalian cells, to understand the compound's mechanism of action.

Alterations in Cellular Morphology and Granularity (e.g., Fungal Cells)

In vitro studies have demonstrated that phenothiazines, including the closely related compound promethazine, can induce notable changes in the morphology and internal complexity (granularity) of fungal cells. These alterations are considered key indicators of the compound's antifungal activity.

Flow cytometry analysis has been a crucial tool in observing these changes. When exposed to promethazine, fungal cells, such as the pathogenic yeast Candida tropicalis, exhibit a discernible decrease in both cell size and granularity. oup.comnih.gov This effect was observed in both azole-resistant and azole-susceptible strains, suggesting a mechanism of action that is independent of common drug resistance pathways. nih.gov Similar morphological alterations and damage to the cell membrane have been noted in studies involving Staphylococcus aureus treated with promethazine. tandfonline.com

Scanning electron microscopy has further visualized the impact of phenothiazines on fungal biofilms. In studies on Cryptococcus species, treatment with promethazine and chlorpromazine (B137089) led to the disruption and fragmentation of the biofilm structure. nih.govresearchgate.net At higher concentrations, a significant reduction in the number of fungal cells and a loss of the biofilm's structural integrity were observed. researchgate.net These findings suggest that promazine and related compounds can physically damage fungal cells and their communities.

Table 1: Effects of Promethazine on Fungal Cell Morphology

| Organism | Method | Observed Effects | Reference |

|---|---|---|---|

| Candida tropicalis | Flow Cytometry | Decreased cell size and granularity. | oup.comnih.gov |

Impact on Mitochondrial Function and Membrane Potential

The mitochondrion is a primary target for the cellular activity of promazine and its analogs. In vitro research has consistently shown that these compounds can disrupt mitochondrial function, particularly by affecting the mitochondrial membrane potential (ΔΨm).

In studies using the yeast Candida tropicalis, promethazine was found to cause mitochondrial membrane depolarization. oup.comnih.gov The mitochondrial transmembrane potential was assessed by measuring the retention of the fluorescent dye rhodamine 123. oup.com A decrease in fluorescence indicates depolarization of the mitochondrial membrane, which is a sign of mitochondrial dysfunction. This effect is a potential mechanism contributing to the compound's antifungal and cytotoxic activity. oup.comnih.gov

Research on mammalian cells corroborates these findings. In isolated mouse brain mitochondria, promethazine was shown to partially prevent and even reverse the depolarization of the membrane potential induced by the toxin MPP+ (1-methyl-4-phenylpyridinium). researchgate.netnih.gov It also inhibited the calcium-induced mitochondrial permeability transition pore (PTP), a critical event in some forms of cell death. researchgate.netnih.gov Similarly, studies with isolated rat liver mitochondria revealed that chlorpromazine, another phenothiazine, acts as an uncoupler of oxidative phosphorylation, leading to a dissipation of the mitochondrial membrane potential while increasing the respiratory rate at certain concentrations. mdpi.com This uncoupling activity disrupts the primary function of mitochondria, which is to produce ATP. mdpi.com

Table 2: Research Findings on the Impact of Phenothiazines on Mitochondrial Function

| Cell Model | Compound | Key Findings | Reference |

|---|---|---|---|

| Candida tropicalis | Promethazine | Caused mitochondrial membrane depolarization. | oup.comnih.gov |

| Isolated Mouse Brain Mitochondria | Promethazine | Partially prevented and reversed MPP+-induced depolarization of membrane potential; inhibited Ca2+-induced mitochondrial permeability transition pore (PTP). | researchgate.netnih.gov |

Preclinical Pharmacokinetics and Biotransformation Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Animal Models

The characterization of a drug's absorption, distribution, metabolism, and excretion (ADME) profile in preclinical animal models is fundamental to predicting its pharmacokinetics in humans. drugdiscoverytrends.com Animal models, including rats, dogs, and monkeys, are routinely used for this purpose. drugdiscoverytrends.com

Research on promazine (B1679182) in male Wistar rats has provided specific insights into its pharmacokinetic profile. Following administration, promazine exhibits uneven distribution throughout the body. Notably, it achieves significantly higher concentrations in the brain compared to the blood plasma, indicating efficient uptake by the central nervous system. popline.org A study measuring the area under the curve (AUC) for brain versus plasma concentrations after a single dose revealed a ratio of 28.72, highlighting this preferential distribution. popline.org

The metabolism in rats leads to the formation of two major metabolites: desmethylpromazine and promazine sulphoxide, which aligns with the metabolic pathways observed in humans. popline.org The demethylated metabolite, desmethylpromazine, also shows a higher concentration in the brain than in plasma. In contrast, promazine sulphoxide levels are approximately three times lower in the brain than in plasma. popline.org

Studies involving chronic administration in rats have shown that repeated dosing can alter the pharmacokinetic parameters, leading to increased concentrations of promazine and its demethylated metabolite and a prolongation of their half-life in both plasma and the brain. popline.org

While rat models have offered valuable data, comprehensive and comparative public data on the full ADME profile of promazine in other common preclinical species, such as dogs and monkeys, is limited in the available literature.

In Vitro Metabolic Stability and Metabolite Identification from Liver Microsomes

In vitro metabolic stability assays are critical preclinical tools used to predict a drug's metabolic fate in vivo. These assays typically utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes. srce.hreprajournals.com

Studies using liver microsomes have been instrumental in identifying the primary metabolites of promazine. The main biotransformation pathways identified are N-demethylation and 5-sulphoxidation. popline.org These reactions produce the two principal metabolites detailed in the table below.

Table 1: Major Metabolites of Promazine Identified in In Vitro Studies

| Parent Compound | Metabolite Name | Metabolic Pathway |

| Promazine | N-Desmethylpromazine | N-Demethylation |

| Promazine | Promazine 5-sulphoxide | 5-Sulphoxidation |

The identification of these compounds as the major metabolites in in vitro systems corresponds with findings from in vivo studies in rats, confirming the relevance of the microsomal model for promazine. popline.org

Role of Specific Enzymes in Promazine Biotransformation Pathways

The biotransformation of promazine is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are the primary drivers of Phase I metabolism. nih.gov Research using human liver microsomes and specific cDNA-expressed CYP isoforms has successfully identified the key enzymes responsible for promazine's metabolism.

The two main metabolic reactions, 5-sulphoxidation and N-demethylation, are catalyzed by different combinations of CYP enzymes:

5-Sulphoxidation: This pathway is primarily mediated by CYP1A2 and CYP3A4 .

N-Demethylation: This reaction is mainly catalyzed by CYP1A2 and CYP2C19 .

The contribution of other isoforms, such as CYP2A6, CYP2B6, CYP2D6, and CYP2E1, to these specific metabolic pathways appears to be negligible. The involvement of these specific enzymes was confirmed through experiments using selective chemical inhibitors and by observing the metabolic activity of individual, recombinantly expressed CYP enzymes. For instance, furafylline (B147604) (a CYP1A2 inhibitor) and ketoconazole (B1673606) (a CYP3A4 inhibitor) significantly reduced the rate of promazine 5-sulphoxidation, while furafylline and ticlopidine (B1205844) (a CYP2C19 inhibitor) markedly decreased promazine N-demethylation.

The table below summarizes the roles of the principal CYP450 enzymes in the biotransformation of promazine.

Table 2: Contribution of Human CYP450 Isoforms to Promazine Metabolism

| Metabolic Pathway | Primary Enzymes | Minor Contributing Enzymes | Supporting Evidence |

| 5-Sulphoxidation | CYP1A2, CYP3A4 | CYP2C9 | Inhibition by furafylline and ketoconazole; Activity in cDNA-expressed CYPs. |

| N-Demethylation | CYP1A2, CYP2C19 | CYP3A4 | Inhibition by furafylline and ticlopidine; Activity in cDNA-expressed CYPs. |

This data is derived from in vitro studies using human liver microsomes.

Plasma Protein Binding Characteristics in Preclinical Species

Plasma protein binding (PPB) is a critical pharmacokinetic parameter that influences a drug's distribution, availability to target sites, and elimination. researchgate.netrsc.org Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion. rsc.org The extent of binding can vary significantly between species due to differences in plasma protein composition and sequence. cytokinetics.comup.pt Therefore, determining PPB in relevant preclinical species (e.g., rat, dog, monkey) and humans is a standard part of drug development.

The most common method for measuring PPB is equilibrium dialysis, a technique that allows for the separation of the free drug fraction from the protein-bound fraction across a semi-permeable membrane. up.ptoup.com

While the principles and methods for assessing PPB are well-established, specific, publicly available data quantifying the plasma protein binding percentages of promazine across different preclinical species such as rats, dogs, and monkeys are not readily found in the reviewed scientific literature. Such data is essential for accurately extrapolating pharmacokinetic and pharmacodynamic findings from animal models to humans.

Enantiomeric Profile of Promazine Metabolites in Biological Systems

Promazine is an achiral molecule, meaning it does not exist as enantiomers. However, its metabolism can introduce a chiral center, leading to the formation of chiral metabolites. Specifically, the process of sulfoxidation of the phenothiazine (B1677639) ring creates a chiral sulfur atom in the resulting promazine 5-sulphoxide metabolite. This means that promazine 5-sulphoxide can exist as two distinct enantiomers, (R)- and (S)-promazine sulfoxide (B87167).

The study of enantioselectivity in drug metabolism is important because different enantiomers of a metabolite can exhibit different pharmacokinetic profiles and pharmacological or toxicological effects. While extensive research has been conducted on the enantioselective metabolism and effects of the related chiral phenothiazine, promethazine (B1679618), and its chiral metabolites nih.gov, specific studies investigating the enantiomeric profile of promazine 5-sulphoxide in biological systems are not prevalent in the available literature. Research into whether the biotransformation of promazine to its sulfoxide metabolite occurs enantioselectively, and what the biological implications of the individual enantiomers are, remains an area for further investigation.

Structure Activity Relationship Sar and Computational Modeling Studies

Elucidation of Structural Determinants for Molecular Interaction and Receptor Binding

The therapeutic effects and side-effect profiles of phenothiazine (B1677639) derivatives like promazine (B1679182) are intrinsically linked to their three-dimensional structure and ability to interact with various receptors. The core phenothiazine structure, a tricyclic ring system, is a key determinant for its antipsychotic activity, primarily through its interaction with dopamine (B1211576) receptors. nih.gov

The substitution at the C-2 position of the phenothiazine ring system is a critical factor influencing the binding affinity and activity of these compounds. For instance, the presence of a chlorine atom at this position, as seen in chlorpromazine (B137089), results in a more potent compound compared to promazine, which has a hydrogen atom at the same position. chemrxiv.org This highlights the sensitivity of receptor binding to the electronic and steric properties of substituents on the phenothiazine core.

Furthermore, the nature of the side chain attached to the nitrogen atom of the central ring plays a significant role in modulating the pharmacological profile. The introduction of a β-methyl group into the side chain of promazine leads to trimeprazine, a derivative with significantly enhanced antihistaminic and anticholinergic properties compared to the parent molecule. annualreviews.org This suggests that the conformation and flexibility of the side chain are crucial for determining the selectivity and potency of interaction with different receptors.

Studies have shown that phenothiazines can adopt a conformation that mimics the neurotransmitter dopamine, allowing them to bind to and block dopamine receptors. nih.gov This mimicry is influenced by intramolecular interactions, such as van der Waals forces between the side chain and the C-2 substituent, which can stabilize a biologically active conformation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity. wikipedia.orgscienceforecastoa.comjocpr.comprotoqsar.com These models are valuable tools in drug discovery for predicting the activity of new chemical entities and for understanding the structural features that govern their biological effects. scienceforecastoa.comjocpr.com

In the context of promazine and related phenothiazines, QSAR models have been employed to predict various biological activities, including potential adverse effects. For example, QSAR models have been developed to predict the cardiotoxicity of drugs, a known concern for some antipsychotic agents. fda.gov These models identify specific substructural features associated with cardiac adverse events, allowing for the early identification of potentially cardiotoxic compounds. fda.gov

The development of a QSAR model involves several key steps:

Data Set Compilation: A collection of compounds with known biological activities is assembled.

Descriptor Calculation: Numerical values, known as molecular descriptors, are calculated for each compound to represent its structural and physicochemical properties. These can include electronic, steric, and hydrophobic parameters. scienceforecastoa.com

Model Generation: Statistical methods, such as multiple linear regression, are used to create a mathematical equation that relates the descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its reliability. nih.gov

A study focusing on the lipophilicity of antipsychotic drugs, including phenothiazines, utilized QSAR to correlate molecular characteristics with their retention behavior in chromatography. researchgate.net This provides insights into the hydrophobic properties of these compounds, which can influence their absorption, distribution, and interaction with biological membranes. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the interaction between a small molecule (ligand), such as promazine, and its biological target, typically a protein. mdpi.comchemrxiv.org These techniques provide detailed insights into the binding mode, affinity, and stability of the ligand-protein complex at an atomic level. mdpi.com

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. mdpi.com This is achieved by sampling a large number of possible conformations of the ligand within the binding site and scoring them based on their predicted binding affinity. chemrxiv.org For instance, docking studies have been used to investigate the binding of promazine and its metabolites to human serum albumin (HSA), a key plasma protein. nih.govresearchgate.net These studies can help to understand how the drug is transported in the bloodstream and to predict potential drug-drug interactions. nih.govresearchgate.net

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time. By simulating the movements of atoms, MD can reveal the flexibility of the ligand and the protein, and how they adapt to each other upon binding. researchgate.net MD simulations have been used to study the interaction of promazine with various protein targets, including the SARS-CoV-1 S protein. researchgate.net These simulations can help to assess the stability of the binding and identify key residues involved in the interaction.

A study using NMR and HADDOCK modeling showed that promazine binds to a hydrophobic pocket in the KRAS protein. researchgate.net This structural model provides a basis for understanding how phenothiazines might modulate KRAS signaling, which could contribute to their diverse biological activities. researchgate.net

Analysis of Intermolecular Forces (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking) in Ligand-Protein Complexes

Hydrogen Bonding: These interactions occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. While not always the dominant force, hydrogen bonds contribute to the specificity of ligand binding. In the context of phenothiazines, the nitrogen and sulfur atoms in the core structure, as well as any polar substituents, can participate in hydrogen bonding with amino acid residues in the receptor's binding pocket.

Hydrophobic Interactions: These are a major driving force for the binding of many drugs. The nonpolar phenothiazine ring system of promazine has a strong tendency to interact with hydrophobic (water-repelling) regions of a protein, often found in the core of the binding pocket. This interaction is driven by the desire to minimize the disruption of the water network. nih.gov

Pi-Pi Stacking: This interaction occurs between the aromatic rings of the phenothiazine core and the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan in the protein. libretexts.org These stacking interactions, which can be face-to-face or edge-to-face, contribute significantly to the binding energy and stability of the complex. libretexts.orgnih.gov Studies have shown that π-π interactions are a common feature in protein structures and play a crucial role in ligand recognition. elifesciences.orgresearchgate.net

Van der Waals Forces: These are weak, short-range attractive forces that arise from temporary fluctuations in electron density. While individually minor, the cumulative effect of many van der Waals contacts between the ligand and the protein can be substantial. nih.gov

The phosphate (B84403) group in promazine phosphate can also play a significant role in molecular interactions, particularly through electrostatic interactions and hydrogen bonding. nih.govnih.gov The negatively charged phosphate can form strong ionic bonds with positively charged amino acid residues like arginine and lysine (B10760008) in the binding site, significantly stabilizing the ligand-protein complex. nih.gov

Conformational Analysis and Energy Calculations Related to Biological Recognition

The biological activity of a flexible molecule like promazine is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the low-energy, and therefore more populated, conformations of the molecule that are relevant for binding to its biological target. annualreviews.org

The side chain of promazine is flexible and can adopt various conformations. The specific conformation that is recognized by a particular receptor is often referred to as the "bioactive conformation." nih.gov Energy calculations, using methods from computational chemistry, can be used to determine the relative energies of different conformations and the energy barriers between them.

Molecular modeling studies have suggested that the active conformation of phenothiazines at dopamine receptors involves a specific orientation of the side chain relative to the tricyclic ring system, which mimics the structure of dopamine. nih.gov This conformation is stabilized by favorable van der Waals interactions between the side chain and the substituent at the C-2 position of the phenothiazine ring. nih.gov

Furthermore, the binding of a ligand to a protein is a dynamic process that can involve conformational changes in both the ligand and the protein. mdpi.com Molecular dynamics simulations can be used to explore these conformational changes and to calculate the binding free energy, which is a measure of the affinity of the ligand for the protein. These calculations can provide valuable insights into the thermodynamics of ligand binding and can help to rationalize the observed structure-activity relationships.

Research Applications and Future Directions in Chemical Biology

Promazine (B1679182) and its Derivatives as Chemical Probes for Receptor and Enzyme Characterization

While promazine itself is a pharmacologically active molecule with a complex receptor binding profile, its derivatives are being explored as chemical probes to investigate biological systems. nih.gov A chemical probe is a small molecule used to study and manipulate a biological system, such as a protein or a pathway, often by binding to a specific target. nih.gov To be effective, these probes require high potency and selectivity, which may differ from the characteristics of a drug. nih.gov Promazine and other phenothiazines interact with a variety of receptors, including dopamine (B1211576), serotonin (B10506), muscarinic, adrenergic, and histamine (B1213489) receptors. drugbank.comnih.gov This polypharmacology, while beneficial for certain therapeutic applications, makes the parent compound less suitable as a selective probe. drugbank.com

However, the phenothiazine (B1677639) structure serves as a template for developing more specific ligands. researchgate.net By modifying the side chains and substituents on the tricycle, medicinal chemists can alter the binding affinity and selectivity for different receptors and enzymes. researchgate.net These tailored derivatives can then be used to characterize the function and structure of their targets. For instance, a derivative with high affinity for a specific dopamine receptor subtype could be used to map the distribution of that receptor in the brain or to study its role in a particular signaling pathway. Furthermore, promazine has been shown to be an inhibitor of the enzyme prolyl oligopeptidase (EC 3.4.21.26), highlighting its potential as a starting point for designing specific enzyme inhibitors for research purposes. nih.gov

Investigation of Antimicrobial Activity of Promazine Derivatives in In Vitro and Animal Models

A significant area of current research is the antimicrobial potential of promazine and its derivatives. While promazine itself has low antimicrobial activity, with a reported minimum inhibitory concentration (MIC) of 128 mg/L against a methicillin-resistant Staphylococcus aureus (MRSA) strain, certain derivatives have shown markedly enhanced potency. nih.gov

One notable example is the novel promazine derivative JBC 1847. frontiersin.org This compound was synthesized with the aim of reducing blood-brain barrier permeability while retaining antimicrobial properties. researchgate.net In vitro studies revealed that JBC 1847 has significantly increased antimicrobial activity against a range of Gram-positive bacteria, with MIC values between 0.5 and 2 mg/L. frontiersin.orgresearchgate.net In a mouse model of a skin wound infection with MRSA, topical application of JBC 1847 resulted in a significant reduction in the bacterial load compared to the vehicle control. frontiersin.org

Interestingly, while phenothiazines have been investigated as adjuvants to enhance the efficacy of existing antibiotics, JBC 1847 did not exhibit this property. nih.govfrontiersin.org This suggests that its mechanism of antimicrobial action may differ from that of the parent compound. The development of resistance to JBC 1847 by an MRSA strain was found to be remarkably low compared to the development of resistance to fusidic acid, a conventional antibiotic. frontiersin.org These findings underscore the potential of promazine derivatives as novel antimicrobial agents, particularly for topical treatment of skin and soft tissue infections caused by drug-resistant bacteria. nih.gov

Table 1: In Vitro Antimicrobial Activity of Promazine and a Derivative

| Compound | Organism | MIC (mg/L) |

|---|---|---|

| Promazine | MRSA | 128 nih.gov |

| JBC 1847 | MRSA | 0.5 frontiersin.org |

| JBC 1847 | E. coli | 8/16 frontiersin.org |

| JBC 1847 | Gram-positive pathogens | 0.5-2 nih.gov |

Use in Biomimetic Systems for Fundamental Drug-Membrane Interaction Research

The interaction of drugs with cellular membranes is a critical aspect of their pharmacokinetics and pharmacodynamics. researchgate.net Biomimetic systems, such as lipid monolayers, bilayers, and micelles, are simplified models of biological membranes that allow for the detailed study of these interactions. conicet.gov.ar Promazine and its analogs are valuable tools in this field of research due to their amphiphilic nature, which drives their interaction with the lipid components of membranes. researchgate.net

Studies using techniques like Langmuir film balance and atomic force microscopy have shown that phenothiazines like chlorpromazine (B137089), a close structural relative of promazine, can bind rapidly to phospholipid bilayers, disrupting the molecular ordering of the lipids and even creating holes in the membrane at high concentrations. researchgate.net The study of how promazine and its derivatives partition between aqueous and lipid phases, and their specific location and orientation within a model membrane, provides fundamental insights into how these molecules cross biological barriers and approach their membrane-bound targets. mdpi.com

Exploration of Novel Analogs with Tailored Preclinical Pharmacokinetic Profiles

A key objective in drug discovery is the design of new chemical entities with optimized pharmacokinetic profiles, encompassing absorption, distribution, metabolism, and excretion (ADME). The promazine scaffold is being used as a template for the synthesis of novel analogs with the goal of improving these properties. nottingham.ac.uk For instance, the development of the antimicrobial derivative JBC 1847 was specifically driven by the desire to create a molecule that would not readily cross the blood-brain barrier, thereby avoiding the central nervous system side effects associated with the parent compound. nih.govnih.gov

In silico predictions suggested that JBC 1847 would have a low propensity to pass the blood-brain barrier but would have suitable permeability for skin application. researchgate.net Further preclinical studies on novel analogs often involve a systematic evaluation of their pharmacokinetic properties in animal models. mdpi.com This can include determining plasma concentration-time profiles after single and multiple doses, assessing tissue distribution, and identifying major routes of excretion. mdpi.comnih.gov The establishment of a clear relationship between the pharmacokinetic profile and the pharmacodynamic effect (PK/PD relationship) is essential for predicting the efficacy and dosing regimen of a new drug candidate. nih.gov The exploration of novel promazine analogs with tailored preclinical pharmacokinetic profiles is an active area of research aimed at developing safer and more effective therapeutic agents. jpccr.eu

Unexplored Molecular Targets and Pathways for Future Research

While the primary targets of promazine, such as dopamine and serotonin receptors, are well-established, there is a growing recognition that this and other phenothiazine-based molecules may have additional, as-yet-unidentified molecular targets and affect unexplored biological pathways. drugbank.comnih.gov The process of "drug elucidation" uses model organisms and advanced biochemical techniques to uncover these novel mechanisms of action. nih.gov

For example, research into antipsychotic drugs has revealed effects on the insulin (B600854) signaling pathway and various other receptors beyond the classical targets. nih.gov The repurposing of existing drugs for new indications, such as in cancer therapy, often relies on the discovery of these previously unknown molecular interactions. researchgate.net Antipsychotic drugs have been investigated for the treatment of glioblastoma, a type of brain cancer, due to their ability to cross the blood-brain barrier and interfere with tumor growth through various mechanisms, some of which are still being uncovered. researchgate.net

Future research into promazine and its derivatives could focus on identifying new binding partners through techniques like affinity chromatography and proteomics. Investigating the effects of these compounds on global gene expression or metabolic profiles could also reveal novel pathways that they modulate. Uncovering these unexplored targets and pathways could not only provide a deeper understanding of the biological effects of promazine but also open up new avenues for therapeutic intervention in a wide range of diseases. researchgate.net

Methodological Advancements in Promazine Research Techniques

The study of promazine and its derivatives benefits from a wide array of analytical and research methodologies, and advancements in these techniques continue to refine our understanding of these compounds. A variety of methods have been developed for the quantitative determination of promazine, including spectrophotometry, chemiluminescence, electrophoresis, and polarography. nih.govscispace.com

More recent advancements include the development of sequential injection analysis (SIA) methods. nih.govscispace.com One such method is based on the oxidation of promazine by cerium(IV) in an acidic medium, which produces a colored species that can be detected spectrophotometrically. nih.govscispace.com This automated technique offers advantages in terms of speed, reagent and sample economy, and safety. researchgate.net Furthermore, promazine hydrochloride has been utilized as a fluorescent tagging reagent for the highly sensitive detection of chromium species in water samples, showcasing its utility in the development of new analytical probes. rsc.org

In the realm of biological research, molecular dynamics (MD) simulations are increasingly used to provide a detailed, atomistic view of how promazine and its analogs interact with lipid membranes and protein targets. mdpi.com Computational approaches, including docking studies, are also employed to predict the binding of novel derivatives to their targets, guiding the design of more potent and selective compounds. mdpi.com The ongoing development of these and other research techniques is crucial for advancing the chemical biology of promazine.

Q & A

Q. What experimental methodologies are recommended for synthesizing and characterizing promazine phosphate?

this compound synthesis typically involves phosphorylation of promazine using phosphoric acid derivatives under controlled pH and temperature. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry for molecular weight validation. Solubility studies in phosphate buffers (e.g., pH 7.0) are critical for pharmacokinetic applications .

Q. How can researchers design experiments to study this compound's interaction with biological membranes?

Use liposome-based models or artificial lipid bilayers to simulate membrane interactions. Employ techniques like fluorescence anisotropy to measure changes in membrane fluidity or surface plasmon resonance (SPR) to quantify binding kinetics. Phosphate buffer systems (0.1 M, pH 7.4) are recommended to maintain physiological relevance .

Q. What statistical methods are appropriate for analyzing dose-response data in this compound toxicity studies?

Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/LC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Ensure data normalization against controls and validate assumptions of homogeneity of variance .

Advanced Research Questions

Q. How can electrochemical sensors optimize this compound detection in complex biological matrices?

Fabricate carbon paste electrodes modified with ZnO nanoparticles and ionic liquids (e.g., 1-methyl-3-butylimidazolium bromide) to enhance sensitivity. Validate the sensor using cyclic voltammetry (CV) and square-wave voltammetry (SWV) in 0.1 M phosphate buffer (pH 7.0). Address interference from ascorbic acid using ascorbate oxidase, and confirm accuracy via standard addition methods in urine/pharmaceutical samples (Table 1, recovery rates: 97–103%) .

Q. What mechanistic insights explain this compound's oxidative degradation under acidic conditions?

Degradation pathways involve Mn(III)-mediated oxidation in phosphate-acidic media, leading to sulfoxide derivatives. Monitor reaction kinetics via UV-Vis spectroscopy at λmax = 254 nm. Use ESR spectroscopy to identify radical intermediates and propose a disproportionation mechanism. Compare degradation rates with other phenothiazines (e.g., chlorpromazine) to assess structural influences .

Q. How should researchers reconcile discrepancies in phosphate solubility data for promazine derivatives?

Perform comparative solubility studies in standardized phosphate buffers (pH 5.0–8.0) using shake-flask or potentiometric methods. Account for ionic strength and temperature (e.g., 25°C vs. 37°C). Cross-reference results with USP/NF monographs for promazine hydrochloride (solubility: ~3 g/L in water) to identify formulation-driven variations .

Q. What computational models predict this compound's pharmacokinetic behavior in pediatric populations?

Develop physiologically based pharmacokinetic (PBPK) models incorporating age-dependent clearance mechanisms (e.g., renal excretion of phosphate metabolites). Validate against clinical data from infants, adjusting for phosphate homeostasis parameters (e.g., serum Pi levels). Use Monte Carlo simulations to account for inter-individual variability .

Methodological Considerations

Q. How to validate analytical methods for this compound in multi-laboratory studies?

Follow proficiency testing protocols (e.g., ISO/IEC 17025):

- Use homogeneous samples (≥0.5 g) with certified reference materials.

- Report results in mg/L or ppm with ≥3 significant figures.

- Apply Grubbs’ test to exclude outliers and calculate consensus values via robust statistics .

Q. What strategies minimize matrix effects in LC-MS/MS quantification of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.